Home > Products > Screening Compounds P117099 > 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine - 138370-35-1

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

Catalog Number: EVT-7900585
CAS Number: 138370-35-1
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PhIP is an imidazopyridine that is 1H--imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, amino, and phenyl groups, respectively. It is the most abundant of the mutagenic heterocyclic amines found in cooked meat and fish. It has a role as a carcinogenic agent and a mutagen. It is an imidazopyridine and a primary amino compound.
PhIP (2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) has been used in trials studying the basic science of Pancreas Cancer.
2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine is a synthetic, gray-white crystalline solid that is soluble in dimethylsulfoxide and methanol. It is produced in small quantities for research purposes. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is formed naturally during the cooking of muscle-derived foods (meat and fish). Levels of this chemical produced in this manner are dependent on cooking temperature, cooking time and method of cooking (direct or indirect). It is one of the most abundant heterocyclic amines in a typical Western diet. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has also been detected in processed food flavorings, beer, wine, and cigarette smoke. It is reasonably anticipated to be a human carcinogen. (NCI05)
PhiP(2-Amino-1-methyl-6-phenylimidazol[4,5-b]pyridine) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine is a food-related mutagen, reported to be the most abundant heterocyclic amine found in cooked meat and fish.
See also: Beef (part of); Chicken, cooked (part of); Japanese eel, cooked (part of) ... View More ...
Overview

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly referred to as PhIP, is a heterocyclic aromatic amine that is primarily formed during the cooking of meats at high temperatures. This compound is classified as a dietary mutagenic carcinogen due to its ability to induce DNA damage and mutations, which are linked to various cancers, particularly colorectal and breast cancer. PhIP is considered one of the most abundant heterocyclic amines found in cooked meat products, and its formation is influenced by factors such as cooking temperature, time, and the specific type of meat involved .

Source and Classification

PhIP is generated through the Maillard reaction, which occurs when amino acids react with reducing sugars during cooking. Specifically, it forms from the reaction of creatine or creatinine (found in muscle meats) with amino acids and sugars under high-temperature conditions. The U.S. Department of Health and Human Services has classified PhIP as "reasonably anticipated to be a human carcinogen" based on its mutagenic properties and its presence in commonly consumed cooked foods .

Synthesis Analysis

Methods

The synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine can be achieved through various methods. A notable approach involves the reaction between 2-amino-1-methylimidazole and phenylacetaldehyde in the presence of a suitable catalyst. This method allows for the formation of PhIP with specific control over reaction conditions to optimize yield and purity.

Technical Details

In one synthesis protocol, 2-amino-1-methylimidazole is reacted with phenylacetaldehyde in a solvent such as acetonitrile. The reaction typically requires heating under reflux conditions for several hours. The product can be purified using techniques such as recrystallization or chromatography to isolate PhIP from unreacted starting materials and by-products .

Molecular Structure Analysis

Structure

The molecular structure of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine features a fused imidazo-pyridine ring system with an amino group and a methyl group at specific positions on the ring. The chemical formula for PhIP is C13H12N4, and its molecular weight is approximately 224.26 g/mol.

Data

PhIP exhibits distinct spectral properties that can be used for characterization:

  • NMR Spectroscopy: Provides information on the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Used to determine molecular weight and fragmentation patterns.
  • UV-Vis Spectroscopy: Typically shows absorption maxima around 342–347 nm, confirming the presence of PhIP or its derivatives .
Chemical Reactions Analysis

Reactions

PhIP undergoes various metabolic transformations after ingestion. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, particularly CYP1A2, which converts PhIP into hydroxylated metabolites that can further react with cellular macromolecules like DNA. These reactions lead to the formation of DNA adducts that are implicated in mutagenesis.

Technical Details

The metabolic activation of PhIP can be summarized as follows:

  1. Phase I Metabolism: Hydroxylation by CYP1A2 generates N-hydroxy-PhIP.
  2. Phase II Metabolism: Conjugation reactions yield more reactive metabolites capable of forming stable DNA adducts .
Mechanism of Action

The mechanism by which PhIP exerts its carcinogenic effects primarily involves the formation of DNA adducts. These adducts can cause mispairing during DNA replication, leading to mutations. The nitrenium ion intermediate formed during metabolism is particularly reactive and has a high affinity for guanine residues in DNA.

Process

Upon metabolic activation:

  1. PhIP is converted into N-hydroxy-PhIP.
  2. This compound can then undergo O-acetylation or sulfation to form electrophilic species.
  3. These electrophiles bind covalently to DNA, forming adducts that disrupt normal base pairing and promote mutations .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Approximately 100°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Relatively stable under normal conditions but can degrade under extreme pH or temperature.

Relevant analyses indicate that PhIP's stability and reactivity are influenced by environmental factors such as pH and temperature during cooking processes .

Applications

PhIP has significant implications in food science and toxicology due to its role as a dietary carcinogen. Research focuses on:

  • Cancer Risk Assessment: Evaluating dietary intake levels through food frequency questionnaires and direct measurement techniques.
  • Food Safety: Investigating methods to reduce PhIP formation during cooking (e.g., lower temperatures, shorter cooking times).
  • Biochemical Studies: Understanding the mechanisms of mutagenesis related to PhIP exposure helps inform cancer prevention strategies.

Properties

CAS Number

138370-35-1

Product Name

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

IUPAC Name

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)

InChI Key

UQVKZNNCIHJZLS-UHFFFAOYSA-N

SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N

Solubility

Soluble in methanol, DMSO

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N

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